molecular formula C16H23NO3 B5785961 N-cyclopentyl-3,4-diethoxybenzamide

N-cyclopentyl-3,4-diethoxybenzamide

Cat. No. B5785961
M. Wt: 277.36 g/mol
InChI Key: LVWAZEFUCGWDLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopentyl-3,4-diethoxybenzamide, also known as CPDEB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPDEB is a benzamide derivative that has been synthesized and studied extensively for its various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-cyclopentyl-3,4-diethoxybenzamide is not fully understood, but it is believed to act on various molecular targets in the body. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. This compound has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound has antioxidant and anti-inflammatory effects. In vivo studies have shown that this compound has neuroprotective effects against oxidative stress and has been proposed as a potential therapeutic agent for neurodegenerative diseases. This compound has also been shown to have anti-inflammatory effects and has been proposed as a potential therapeutic agent for inflammatory diseases such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

N-cyclopentyl-3,4-diethoxybenzamide has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. This compound is also readily available from commercial sources. However, this compound has some limitations for lab experiments. It is not soluble in water, which can make it challenging to use in aqueous systems. This compound is also relatively expensive compared to other compounds used in lab experiments.

Future Directions

There are several future directions for research on N-cyclopentyl-3,4-diethoxybenzamide. One direction is to further elucidate the mechanism of action of this compound and identify its molecular targets in the body. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound in vivo to determine its potential as a therapeutic agent. Additionally, this compound could be used as a lead compound for the development of new drugs targeting various diseases. Finally, further studies could be conducted to optimize the synthesis method of this compound and develop more efficient synthetic routes.

Synthesis Methods

N-cyclopentyl-3,4-diethoxybenzamide can be synthesized using a multi-step synthetic route. The first step involves the reaction of 3,4-diethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with cyclopentylamine to form the corresponding amide. The final step involves the reduction of the amide using lithium aluminum hydride to form this compound.

Scientific Research Applications

N-cyclopentyl-3,4-diethoxybenzamide has been extensively studied for its potential applications in various fields such as neuroscience, pharmacology, and medicinal chemistry. In neuroscience, this compound has been shown to have neuroprotective effects against oxidative stress and has been proposed as a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In pharmacology, this compound has been shown to have anti-inflammatory effects and has been proposed as a potential therapeutic agent for inflammatory diseases such as rheumatoid arthritis. In medicinal chemistry, this compound has been studied as a potential lead compound for the development of new drugs targeting various diseases.

properties

IUPAC Name

N-cyclopentyl-3,4-diethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3/c1-3-19-14-10-9-12(11-15(14)20-4-2)16(18)17-13-7-5-6-8-13/h9-11,13H,3-8H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVWAZEFUCGWDLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2CCCC2)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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